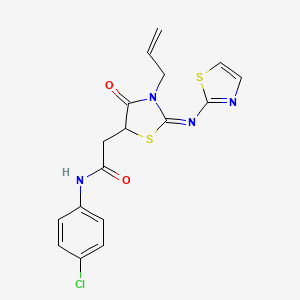
(E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O2S2 and its molecular weight is 406.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant , antimicrobial , and antioxidant properties. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of thiazole compounds with acetamides. The specific synthetic route for this compound includes:
- Formation of Thiazolidinone Ring : Utilizing thiazole and chloroacetamide precursors.
- Modification with Allyl Group : Introduction of the allyl moiety at the 3-position to enhance biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticonvulsant activity. For instance, compounds similar to our target have shown effectiveness in both PTZ (Pentylenetetrazole) and MES (Maximal Electroshock) models, suggesting a mechanism that enhances GABAergic activity while inhibiting sodium channels .
| Compound | Model | Activity |
|---|---|---|
| Ib | PTZ | Significant |
| IId | MES | Significant |
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinones has been widely reported. The compound's structure suggests potential against various bacterial and fungal strains. Specifically, derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Moderate |
Antioxidant Activity
Thiazolidinone derivatives also exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity was evaluated using the TBARS assay, showcasing significant activity in various derivatives .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone compounds is heavily influenced by their structural components. Modifications at specific positions can enhance or diminish their pharmacological effects:
- Substituents on the Thiazole Ring : Altering the substituents can significantly impact the potency against specific targets.
- Allyl Group Introduction : The presence of an allyl group has been correlated with increased anticonvulsant activity.
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various thiazolidinone derivatives, one compound demonstrated an IC50 value of 0.45 µM against seizure activity in animal models, indicating strong potential for further development .
- Antimicrobial Evaluation : A derivative structurally similar to our target showed inhibition against multiple strains with IC50 values ranging from 0.31 µM to 0.53 µM, highlighting its broad-spectrum antimicrobial potential .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-2-8-22-15(24)13(26-17(22)21-16-19-7-9-25-16)10-14(23)20-12-5-3-11(18)4-6-12/h2-7,9,13H,1,8,10H2,(H,20,23)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENOCSFEXRMKP-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=NC=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N/C2=NC=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













